

# Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

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## Compound of Interest

**Compound Name:** (1*H*-Pyrazolo[3,4-*B*]pyridin-5-*YL*)boronic acid

**Cat. No.:** B1378953

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The 1*H*-pyrazolo[3,4-*b*]pyridine core is a "privileged scaffold" in medicinal chemistry.<sup>[1][2]</sup> This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a foundational structure for a wide array of therapeutic agents.<sup>[3]</sup> The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, ideal for forming critical hydrogen bonds and other non-covalent interactions within the active sites of enzymes, particularly kinases.

**(1*H*-Pyrazolo[3,4-*b*]pyridin-5-*yl*)boronic acid** emerges as a key reagent for introducing this valuable scaffold into target molecules. Its boronic acid moiety is primed for one of the most powerful and versatile reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling.<sup>[1][4]</sup> This allows for the precise and efficient formation of a carbon-carbon bond, linking the pyrazolopyridine core to other aromatic or heteroaromatic systems. This capability is central to the modular "building block" approach that dominates contemporary drug discovery programs, enabling the rapid synthesis of diverse compound libraries for screening and optimization.<sup>[1][5]</sup> This guide will focus on the practical data, application, and handling of this specific boronic acid, providing the necessary insights for its successful deployment in a research setting.

## Core Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical synthesis. The specific isomer and its properties dictate its reactivity and handling requirements.

Property	Value	Source(s)
Chemical Name	(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid	[6][7]
CAS Number	1417985-25-1	[6][7]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BN <sub>3</sub> O <sub>2</sub>	[7]
Molecular Weight	162.94 g/mol	[7]
Appearance	Off-white to light yellow solid (typical)	Supplier Data
Storage	Sealed in dry, Room Temperature or Freezer	[7][8]

#### Molecular Structure Diagram

Caption: Chemical structure of **(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid**.

## Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of **(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid** is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction has become indispensable in pharmaceutical research for its reliability, mild conditions, and tolerance of a wide range of functional groups.[4]

The reaction facilitates the formation of a C(sp<sup>2</sup>)–C(sp<sup>2</sup>) bond between the pyrazolopyridine core (from the boronic acid) and an aryl or heteroaryl halide/triflate. This strategy has been successfully employed in the synthesis of potent kinase inhibitors, including those targeting TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptors (FGFRs).[9][10]

## Mechanistic Rationale and Causality

Understanding the "why" behind the protocol is crucial for troubleshooting and adaptation. The catalytic cycle involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide). This is often the rate-limiting step.
- Transmetalation: The boronic acid, activated by a base, transfers its organic group (the pyrazolopyridine moiety) to the palladium center, displacing the halide. The choice of base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ ) is critical; it must be strong enough to form the reactive boronate species without degrading the starting materials.
- Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.

## Representative Experimental Protocol: Synthesis of a Kinase Inhibitor Precursor

The following protocol is a representative example adapted from methodologies used in the synthesis of pyrazolopyridine-based kinase inhibitors.[\[1\]](#)[\[5\]](#)[\[11\]](#) This procedure is intended for instructional purposes and must be adapted and optimized for specific substrates and scales.

Objective: To couple **(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid** with a substituted aryl bromide.

Materials:

- **(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid** (1.2 equivalents)
- Substituted Aryl Bromide (1.0 equivalent)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ( $Pd(dppf)Cl_2$ ) (0.05 equivalents)
- Potassium Carbonate ( $K_2CO_3$ ) (3.0 equivalents), finely ground
- 1,4-Dioxane (solvent)
- Water (co-solvent)

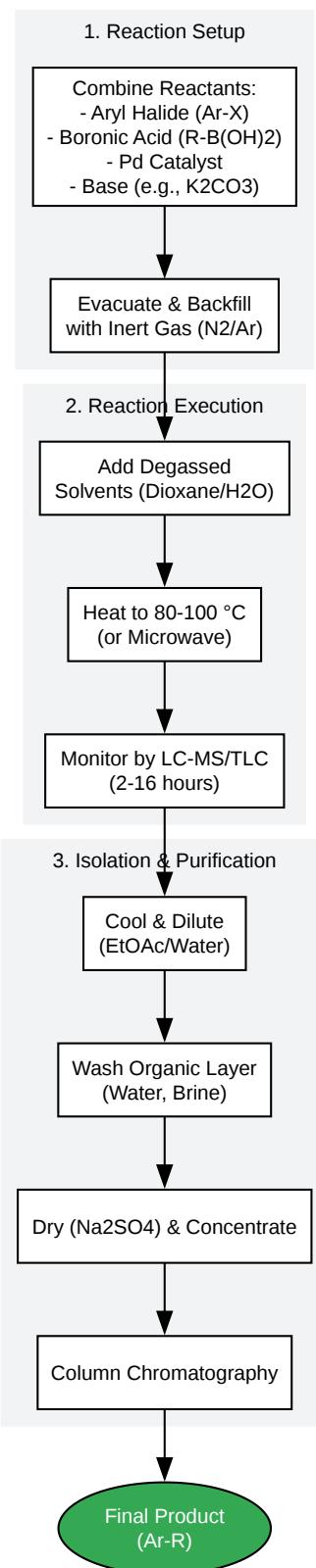
- Nitrogen or Argon gas (for inert atmosphere)

#### Step-by-Step Methodology:

- Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the substituted aryl bromide (1.0 eq), **(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid** (1.2 eq), Pd(dppf)Cl<sub>2</sub> (0.05 eq), and K<sub>2</sub>CO<sub>3</sub> (3.0 eq).
  - Scientist's Insight: Using a slight excess of the boronic acid (1.1-1.5 eq) is standard practice. It helps drive the reaction to completion and compensates for any potential protodeboronation (hydrolysis of the C-B bond), a common side reaction with boronic acids.<sup>[12]</sup> The palladium catalyst is chosen for its robustness and efficiency in coupling heteroaromatic systems.
- Inerting the Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
  - Scientist's Insight: This step is non-negotiable. The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen and will be deactivated through oxidation, halting the reaction.
- Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be a suspension.
  - Scientist's Insight: The solvent system is critical. Dioxane is an excellent solvent for the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) is another crucial measure to exclude oxygen.
- Heating and Reaction Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C or heat in a microwave reactor. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-16 hours).
  - Scientist's Insight: Microwave heating can dramatically reduce reaction times from hours to minutes, a significant advantage for rapid library synthesis.<sup>[11]</sup>

- Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Wash with water, then brine. d. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. e. Purify the crude residue by column chromatography on silica gel to yield the desired product.

### Suzuki-Miyaura Coupling Workflow

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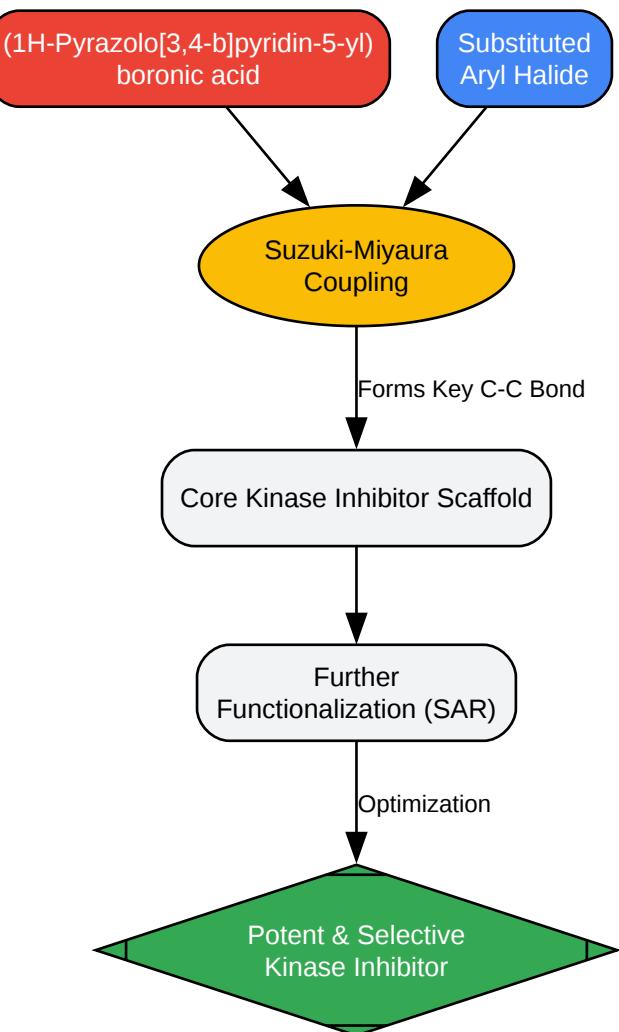
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

# Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold, readily incorporated via its boronic acid derivative, is a validated pharmacophore for kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

- **TBK1 Inhibition:** Researchers have designed and synthesized 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways.<sup>[9][13]</sup> The pyrazolopyridine core often serves as the "hinge-binding" motif, forming critical hydrogen bonds in the ATP-binding pocket of the kinase. The Suzuki coupling allows for the installation of various aryl groups that can extend into other regions of the active site to enhance potency and selectivity.
- **FGFR Inhibition:** A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in oncology.<sup>[10]</sup> In these molecules, the pyrazolopyridine core is attached to a substituted phenyl ring via the bond formed in a Suzuki coupling reaction. This modular synthesis allowed for extensive Structure-Activity Relationship (SAR) studies, leading to the identification of compounds with significant *in vivo* antitumor activity.

## Role as a Building Block in Kinase Inhibitors



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Caption: Logical flow from building blocks to a final drug candidate.

## Safety, Handling, and Storage

As with all laboratory reagents, adherence to strict safety protocols is mandatory. Boronic acids as a class require careful handling.

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][14]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling. Boronic acids can be irritants.[8]

- Storage: Store in a tightly sealed container in a cool, dry place.[7][16] Some boronic acids are sensitive to moisture and can undergo dehydration to form boroxines. Storing under an inert atmosphere is good practice for long-term stability.
- Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.[14][16]

## Conclusion

**(1H-Pyrazolo[3,4-b]pyridin-5-yl)boronic acid** (CAS: 1417985-25-1) is more than just a chemical reagent; it is a strategic tool for the efficient synthesis of complex molecules with high therapeutic potential. Its value lies in its direct utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the seamless incorporation of the medicinally-proven pyrazolo[3,4-b]pyridine scaffold. For researchers in drug discovery, a thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for leveraging its full potential in the development of next-generation therapeutics.

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